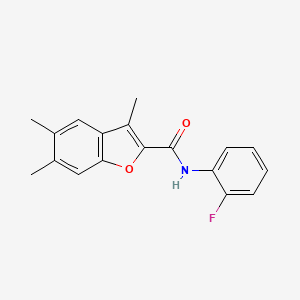

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO2/c1-10-8-13-12(3)17(22-16(13)9-11(10)2)18(21)20-15-7-5-4-6-14(15)19/h4-9H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNZQQYCICRUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorobenzoyl chloride and a suitable base.

Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran derivative and an amine, such as 2-fluoroaniline, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with hydrogenated functional groups.

Substitution Products: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two structurally related benzofuran derivatives identified in the evidence, focusing on molecular features, substituent effects, and synthesis considerations.

Table 1: Structural Comparison of Benzofuran Derivatives

Key Observations

Core Modifications :

- The target compound features a fully substituted benzofuran core (3,5,6-trimethyl), which may enhance steric hindrance and reduce metabolic degradation compared to the 3-oxo-benzofuran core in or the unsubstituted core in .

- The compound in includes a conjugated 3-oxo group and a methylidene linker, which could influence electronic properties and binding affinity in biological systems.

Functional Group Variations :

- Carboxamide vs. Carbamate : The target compound and utilize a carboxamide group, while employs a carbamate (N,N-dimethylcarbamate). Carbamates are generally more hydrolytically stable than esters but less so than carboxamides, suggesting differences in metabolic stability .

- Halogenation Patterns : The target compound’s 2-fluorophenyl group contrasts with the 2-chloro-6-fluorophenyl group in and the 3-fluorophenyl group in . Fluorine’s electron-withdrawing effects may modulate lipophilicity (e.g., XLogP3 = 4.1 for ), though this parameter is unavailable for the target compound .

The trimethyl substitution on the benzofuran core in the target compound likely requires selective methylation steps, which could involve Friedel-Crafts alkylation or palladium-catalyzed coupling.

Potential Bioactivity Implications: The biphenyl moiety in may enhance π-π stacking interactions in protein binding, whereas the methyl groups in the target compound could improve membrane permeability. The absence of biological data in the evidence precludes direct efficacy comparisons, but structural analogs like are often associated with kinase inhibition or antimicrobial activity .

Limitations

- Physical properties (e.g., melting point, solubility) and bioactivity data for the target compound are absent in the provided evidence.

Biological Activity

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

- IUPAC Name : N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

- Molecular Formula : C18H18FNO2

- Molecular Weight : 301.34 g/mol

The biological activity of N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The compound is believed to modulate pathways related to apoptosis and cell signaling, which are crucial in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways.

Antiviral Activity

N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been evaluated for its antiviral properties. Preliminary findings suggest that it may exhibit activity against certain viral infections by inhibiting viral replication mechanisms.

Study 1: Cytotoxicity Evaluation

In a study conducted by Bouabdallah et al., the compound was tested against Hep-2 and P815 cell lines. The results indicated a strong dose-dependent cytotoxic effect, with an IC50 value of 3.25 µM for Hep-2 cells. This suggests potential for further development as an anticancer agent targeting these specific cell lines.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms behind the observed biological activities. It was found that N-(2-fluorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide could significantly inhibit key enzymes involved in cancer cell metabolism and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.